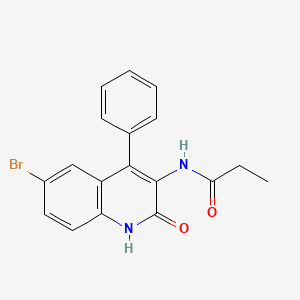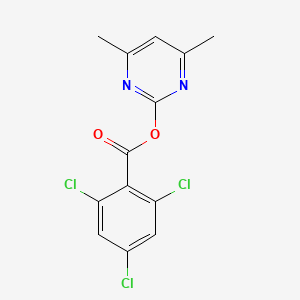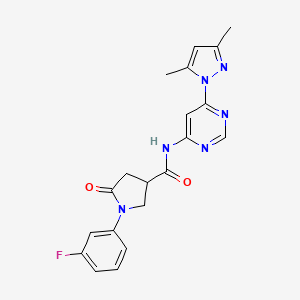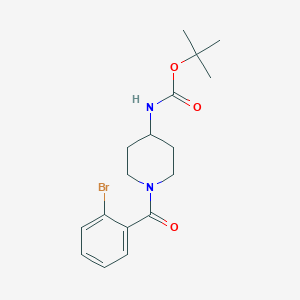
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide” is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is substituted with a propanamide group and a phenyl group.Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide” are not available, it’s worth noting that compounds with a propanamide group can participate in a variety of organic reactions, such as the Hoffman rearrangement .Applications De Recherche Scientifique
Anticancer Activity
The structural similarity of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide to quinoline derivatives has been explored in anticancer research. Quinoline derivatives have shown promising anticancer activities through various mechanisms, including inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, quinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers, with some compounds showing significant activity (Tseng et al., 2013). This suggests that N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide could potentially be developed into effective anticancer agents by exploring similar synthetic pathways and biological assays.
Fluorescent Properties for Detection Applications
Quinoline derivatives have also been investigated for their fluorescent properties. For example, a chemosensor based on a quinoline moiety has been developed for the detection of Zn2+ ions in aqueous media, showcasing the potential of quinoline-based compounds in environmental and biological sensing applications (Kim et al., 2016). N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide, with its structural features, may hold similar fluorescent properties, making it a candidate for developing novel chemosensors.
Scaffold for Biological Activity
Quinoline and its derivatives serve as a privileged scaffold for the development of molecules with various biological activities. They have been extensively studied for their anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, which have been explored for their modes of action against different biological targets (Solomon & Lee, 2011). This highlights the potential of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide as a starting point for the synthesis of new compounds with targeted biological activities.
Safety and Hazards
As “N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide” is not intended for human or veterinary use, it should be handled with appropriate safety measures in a research setting.
Orientations Futures
Propriétés
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-15(22)21-17-16(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)20-18(17)23/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPSLKYSXMDIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)



![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-N-[(6-methoxynaphthalen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2983602.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)

![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2983614.png)
![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)
